molecular formula C18H17N3O B14193534 3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile CAS No. 922168-67-0

3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile

Cat. No.: B14193534
CAS No.: 922168-67-0
M. Wt: 291.3 g/mol
InChI Key: MHCQEGVQILKXCA-UHFFFAOYSA-N
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Description

3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile is a complex organic compound known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction, where a diethylamino group is introduced to a phenoxybenzene core. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile primarily involves its role as a photoinitiator. Upon exposure to light, the compound undergoes photo-oxidation or photo-reduction, generating reactive species such as radicals or cations. These reactive species initiate polymerization reactions, leading to the formation of polymeric materials . The molecular targets and pathways involved include the interaction with monomers and the subsequent formation of polymer chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile stands out due to its specific structural configuration, which imparts unique photophysical properties. Its ability to efficiently initiate polymerization under various light conditions makes it a valuable compound in the field of material science .

Properties

CAS No.

922168-67-0

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

3-[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C18H17N3O/c1-3-21(4-2)15-8-6-9-16(11-15)22-18-10-5-7-14(12-19)17(18)13-20/h5-11H,3-4H2,1-2H3

InChI Key

MHCQEGVQILKXCA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC2=CC=CC(=C2C#N)C#N

Origin of Product

United States

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